![molecular formula C7H4F2O2 B1295007 3,5-Difluorobenzoic acid CAS No. 455-40-3](/img/structure/B1295007.png)
3,5-Difluorobenzoic acid
Overview
Description
3,5-Difluorobenzoic Acid is a reactant/reagent in Rh (III)-catalyzed regioselective heterocyclization of benzoic acids with acrylates to give phthalides . It forms dimers that are stabilized by hydrogen bonds between carboxyl groups .
Molecular Structure Analysis
The molecular formula of 3,5-Difluorobenzoic acid is C7H4F2O2 . It forms dimers that are stabilized by hydrogen bonds between carboxyl groups . The F atoms form edges of channels that extend along .Physical And Chemical Properties Analysis
3,5-Difluorobenzoic acid has a molecular weight of 158.10 g/mol . It has a topological polar surface area of 37.3 Ų . The exact mass and monoisotopic mass are 158.01793569 g/mol . It has a complexity of 151 .Scientific Research Applications
Pharmaceutical Applications
3,5-Difluorobenzoic acid shows potential in pharmaceutical applications, particularly as a reactant or reagent in various chemical reactions. For instance, it can be used in Rh (III)-catalyzed regioselective heterocyclization of benzoic acids with acrylates to produce phthalides, which are compounds that have applications in the synthesis of pharmaceuticals .
Chemical Synthesis
In the field of chemical synthesis, 3,5-Difluorobenzoic acid is used as an intermediate. It plays a role in the formation of dimers stabilized by hydrogen bonds between carboxyl groups. Additionally, its determination in water has been studied using membrane inlet mass spectrometry with in-membrane preconcentration .
Safety and Hazards
properties
IUPAC Name |
3,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONAVIHGXFBTOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196536 | |
Record name | Benzoic acid, 3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzoic acid | |
CAS RN |
455-40-3 | |
Record name | 3,5-Difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 455-40-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3,5-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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